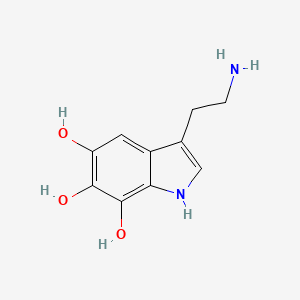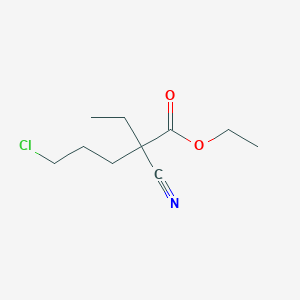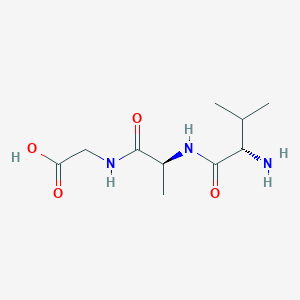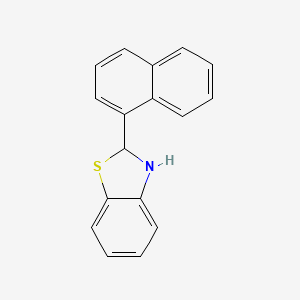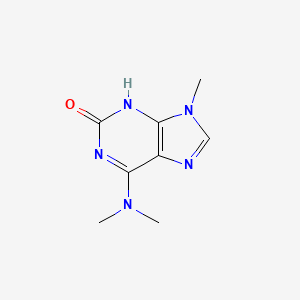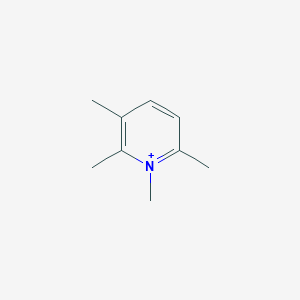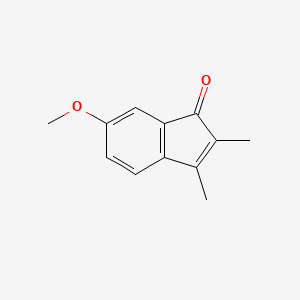
6-Methoxy-2,3-dimethyl-1H-inden-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-2,3-dimethyl-1H-inden-1-one is a chemical compound belonging to the indanone family Indanones are bicyclic compounds that consist of a benzene ring fused to a cyclopentanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2,3-dimethyl-1H-inden-1-one typically involves the cyclization of substituted aromatic compounds. One common method includes the use of substituted 4-nitro-3-phenylbutanoic acid, which is cyclized to form nitromethylindanone. This intermediate is then reduced to an alcohol and dehydrated to yield nitromethylindene, followed by hydrogenation over palladium on carbon to produce the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Crystallization and sublimation techniques are often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-2,3-dimethyl-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles such as amines or thiols are used for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
6-Methoxy-2,3-dimethyl-1H-inden-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Some derivatives are explored for their potential use as pharmaceutical agents, particularly in the treatment of neurological disorders.
Industry: The compound is used in the production of polymers and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 6-Methoxy-2,3-dimethyl-1H-inden-1-one and its derivatives involves interaction with specific molecular targets and pathways. For instance, some derivatives act as acetylcholine esterase inhibitors, which can be beneficial in treating Alzheimer’s disease. The compound may also interact with various receptors and enzymes, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 6-Methoxy-1H-indanone
- 5,6-Dimethoxy-1-indanone
- 4,5-Dimethoxy-1-indanone
- 5-Methoxy-1-indanone
Uniqueness
Compared to similar compounds, it may exhibit different biological activities and chemical properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
55288-46-5 |
|---|---|
Molecular Formula |
C12H12O2 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
6-methoxy-2,3-dimethylinden-1-one |
InChI |
InChI=1S/C12H12O2/c1-7-8(2)12(13)11-6-9(14-3)4-5-10(7)11/h4-6H,1-3H3 |
InChI Key |
IBBIHYJOCOEFLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=C1C=CC(=C2)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


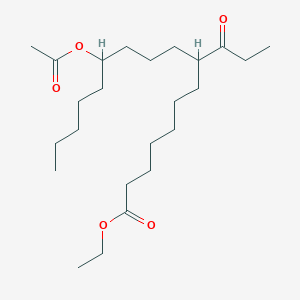

![Bis[(1,3-benzothiazol-2-yl)] carbonotrithioate](/img/structure/B14635099.png)
![1,2,3,4-Tetrachloro-5-[(ethylsulfanyl)methylidene]cyclopenta-1,3-diene](/img/structure/B14635104.png)
![N-[4-(Methanesulfonyl)-2-nitrophenyl]acetamide](/img/structure/B14635111.png)

